REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[S:11][C:10]2[CH:12]=[C:13]([Br:16])[CH:14]=[CH:15][C:9]=2[C:8]=1[CH3:17].[CH2:18]=[O:19].O>CCCCCC.CCOCC>[Br:16][C:13]1[CH:14]=[CH:15][C:9]2[C:8]([CH3:17])=[C:7]([CH2:18][OH:19])[S:11][C:10]=2[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C2=C(S1)C=C(C=C2)Br)C
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with chloroform
|
Type
|
CUSTOM
|
Details
|
first gave some impurity
|
Type
|
CUSTOM
|
Details
|
Evaporation of the product-containing fractions
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was crystallised from ethyl acetate/petrol (b.p. 60°-80°)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(SC(=C2C)CO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |